

Application Notes and Protocols for Radiprodil Dihydrate Oral Suspension in Animal Studies

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Compound of Interest

Compound Name: *Radiprodil dihydrate*

Cat. No.: *B12785250*

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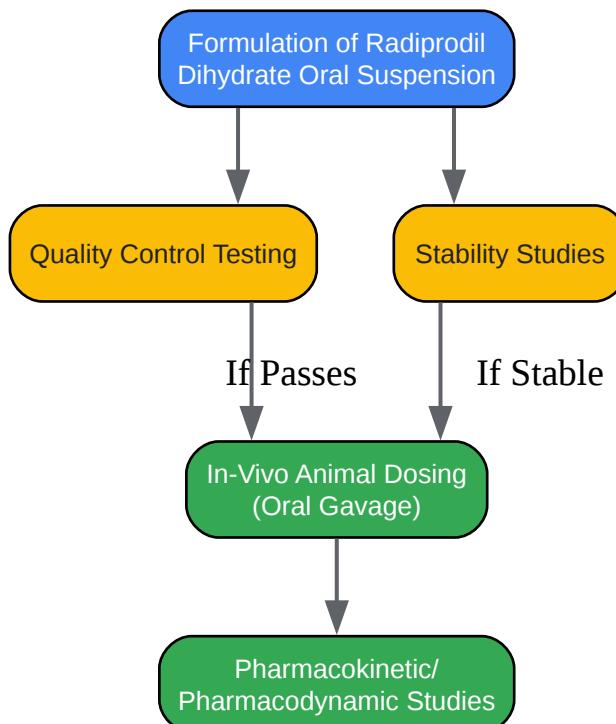
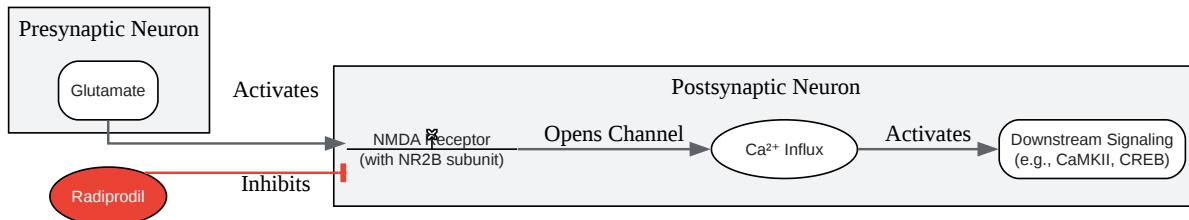
For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.^{[1][2][3]} It is currently under investigation for various neurological disorders, including GRIN-related disorders, infantile spasms, and tuberous sclerosis complex.^{[1][3]} For preclinical animal studies, oral administration is a common and convenient route. However, as Radiprodil is a poorly water-soluble compound, a suspension formulation is necessary to ensure uniform dosing and optimal bioavailability.^{[4][5]} The dihydrate form of Radiprodil has been found to be advantageous for dosage forms.^[6] These application notes provide a detailed protocol for the preparation, quality control, and administration of a **Radiprodil dihydrate** oral suspension for use in rodent studies.

Signaling Pathway of Radiprodil

Radiprodil's mechanism of action involves the modulation of glutamatergic neurotransmission. By acting as a negative allosteric modulator at the NR2B subunit of the NMDA receptor, it reduces the activity of this receptor, which plays a crucial role in neuronal communication, learning, and memory.^{[1][2]} In pathological conditions characterized by excessive NMDA receptor activation, Radiprodil may help to control neuronal hyperexcitability.^{[1][3]}



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- To cite this document: BenchChem. [Application Notes and Protocols for Radiprodil Dihydrate Oral Suspension in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12785250#radiprodil-dihydrate-oral-suspension-formulation-for-animal-studies>]

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